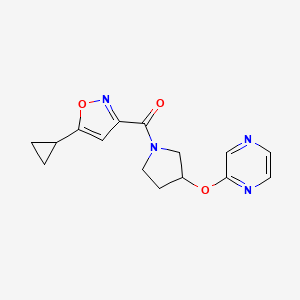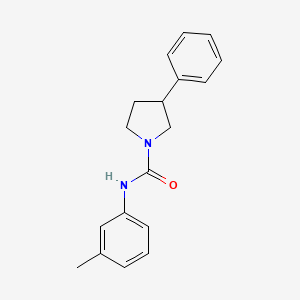
N-(3-Methylphenyl)-3-Phenylpyrrolidin-1-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide: is an organic compound that belongs to the class of pyrrolidine carboxamides This compound is characterized by the presence of a pyrrolidine ring, a phenyl group, and a 3-methylphenyl group
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules and can be utilized in the development of new synthetic methodologies.
Biology and Medicine: In biological research, this compound is investigated for its potential pharmacological properties. It may exhibit activity as a ligand for certain receptors or enzymes, making it a candidate for drug discovery and development.
Industry: The compound finds applications in the production of specialty chemicals and materials. It can be used in the formulation of advanced materials with specific properties, such as polymers or coatings.
Wirkmechanismus
Target of Action
It’s worth noting that similar compounds have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to various biological activities . The interaction of these compounds with their targets often results in changes at the molecular level, which can lead to observable effects at the cellular and organismal levels.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that these compounds may affect a variety of biochemical pathways.
Pharmacokinetics
The introduction of heteroatomic fragments in similar molecules has been found to be a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It’s worth noting that the spatial orientation of substituents and the different stereoisomers can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 3-methylphenylamine with 3-phenylpyrrolidine-1-carboxylic acid in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods: In an industrial setting, the production of N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Purification of the final product is usually achieved through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions: N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. For example, halogenation can be achieved using halogenating agents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a catalyst such as iron(III) bromide.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the structure.
Substitution: Halogenated derivatives with bromine or chlorine atoms replacing hydrogen atoms.
Vergleich Mit ähnlichen Verbindungen
- N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide
- N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxylate
- N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxylamide
Comparison: N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide is unique due to its specific substitution pattern on the pyrrolidine ring and the presence of both phenyl and 3-methylphenyl groups This structural arrangement imparts distinct chemical and biological properties compared to other similar compounds
Eigenschaften
IUPAC Name |
N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-14-6-5-9-17(12-14)19-18(21)20-11-10-16(13-20)15-7-3-2-4-8-15/h2-9,12,16H,10-11,13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJEQMJKTHGZVMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CCC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
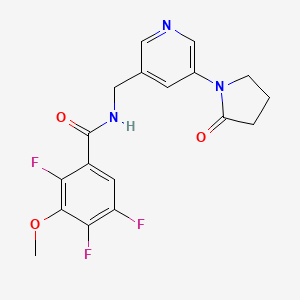
![5-Bromo-2-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-3-yl]methoxy}pyrimidine](/img/structure/B2491535.png)
![2-({1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B2491536.png)
![N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2491538.png)
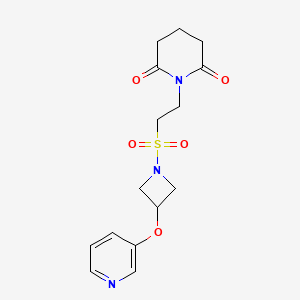
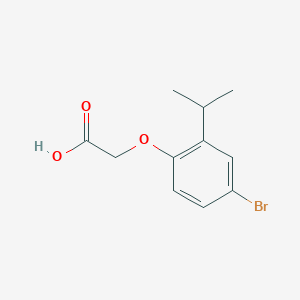
![2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}ANILINE](/img/structure/B2491542.png)
![N-[(5-Methyl-1-propan-2-ylpyrazol-4-yl)methyl]-N-[1-(2-methylpropyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2491543.png)
![N-[2-(4-acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B2491546.png)
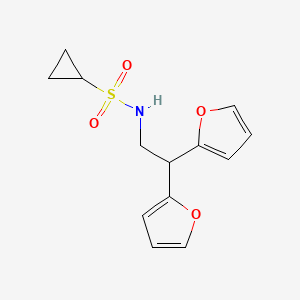
amine hydrobromide](/img/no-structure.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2491554.png)
